

LY3000328 impurity profile and handling

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Compound Focus: LY 3000328

CAS No.: 1373215-15-6

Cat. No.: S534032

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LY3000328 Fact Sheet

The table below summarizes the core characteristics of LY3000328 for quick reference.

Property	Description
CAS Number	1373215-15-6 [1] [2] [3]
Molecular Formula	C ₂₅ H ₂₉ FN ₄ O ₅ [1] [4] [5]
Molecular Weight	484.52 g/mol [1] [4] [5]
Primary Target	Cathepsin S (CatS) [1] [6] [4]
IC ₅₀ (Human CatS)	7.7 nM [1] [6] [5]
IC ₅₀ (Mouse CatS)	1.67 nM [1] [6] [5]
Mechanism	Potent, selective, and non-covalent inhibitor [6]
Related Clinical Trial	NCT01515358 (Phase 1, Completed) [7] [4]

Key Experimental Data from Clinical & Preclinical Studies

The following tables consolidate quantitative data from a Phase 1 clinical trial and a preclinical model of abdominal aortic aneurysm (AAA) [7] [6].

Table 1: Summary of Phase 1 Clinical Trial Findings (NCT01515358) [7]

Aspect	Findings
Study Design	Single-dose, placebo-controlled, dose-escalation (1 mg to 300 mg) in healthy subjects.
Pharmacokinetics	Linear up to 300 mg. Quickly cleared from plasma.

| **Pharmacodynamics** | **Biphasic PD Response:** Initial decrease in plasma CatS activity, followed by a return to baseline and then an increase above baseline. **Increased CatS Mass:** Plasma CatS mass increased in a dose-dependent manner and persisted after the compound was cleared. || **Safety & Tolerability** | All doses were well tolerated. |

Table 2: Efficacy in a Preclinical AAA Mouse Model [6]

Dose (mg/kg)	Reduction in Aortic Diameter
1 mg/kg	58%
3 mg/kg	83%
10 mg/kg	87%

Frequently Asked Questions & Troubleshooting

Q1: What is the most critical stability concern for handling LY3000328? The oxetane ring in LY3000328's structure can open under strongly acidic conditions (pH < 2.0) to form a chloroalcohol

degradant [7]. To mitigate this:

- **Dosing in Fed State:** The clinical trial administered the drug with food to raise stomach pH and avoid degradation [7].
- **Incompatible Materials:** Avoid contact with strong acids, alkalis, and strong oxidizing/reducing agents in the lab [2] [3].

Q2: My *in vivo* data shows an unexpected increase in total CatS levels after dosing. Is this normal? Yes, this is a documented effect. The Phase 1 trial found that LY3000328 causes a dose-dependent increase in plasma CatS mass that continues even after the drug is cleared from the system [7] [8]. When calculating CatS *specific activity*, this increase in activity was attributable to the increase in enzyme mass, not a loss of inhibitor effect [7]. This rebound effect should be considered when interpreting long-term pharmacodynamic data.

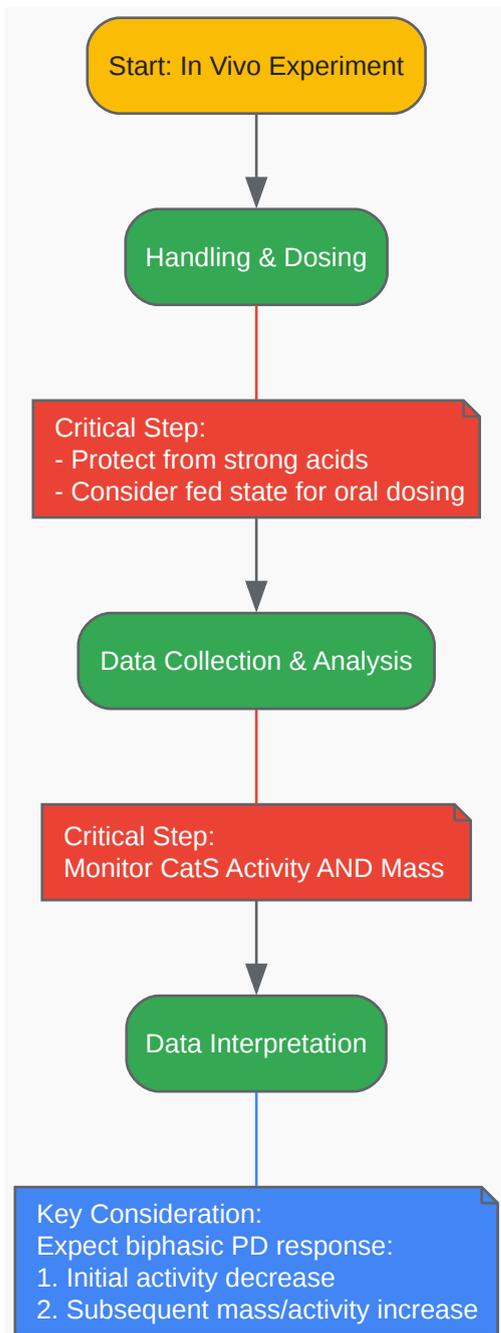
Q3: How should I store and reconstitute LY3000328?

- **Storage:** Store the powder at -20°C for long-term stability (up to 3 years). For solutions in DMSO, store at -80°C (for 6 months to 2 years) or -20°C (for 1 month) [1] [9].
- **Reconstitution:** DMSO is a common solvent, with reported solubilities of ~50 mg/mL [1] to 97 mg/mL [4]. For *in vivo* studies, one validated protocol uses 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline to achieve a clear solution at 4.85 mg/mL [4].

Q4: What is the evidence for LY3000328's selectivity? LY3000328 was developed as a non-covalent inhibitor that binds the S2 and S3 subsites of CatS without interacting with the active site Cys25 [6]. It demonstrates excellent selectivity over other cysteine proteases like cathepsins L, K, B, and V [6].

Workflow: From Administration to Data Interpretation

The diagram below outlines the key stages and considerations for an *in vivo* experiment with LY3000328, based on the findings from the clinical and preclinical studies.



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Safety and Handling Summary

- **General Handling:** Avoid inhalation and contact with skin or eyes. Use with adequate ventilation and appropriate personal protective equipment (PPE) including gloves and safety goggles [2] [3].
- **Toxicity Data:** One safety data sheet (SDS) classifies it as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) [3]. Another SDS indicates it is not a hazardous

substance or mixture [2]. Given the conflicting classifications, it is prudent to treat the compound with care and adhere to standard laboratory safety protocols.

- **Disposal:** Dispose of the substance and contaminated packaging in accordance with all local, state, and federal regulations [2] [3].

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